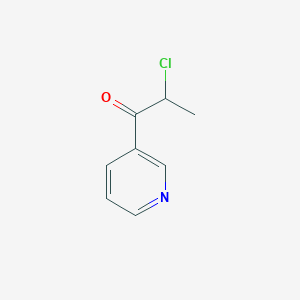
1-Propanone, 2-chloro-1-(3-pyridinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-pyridinyl)-1-propanone is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of 1-(3-pyridinyl)-1-propanone, featuring a pyridine ring substituted with a chloro group and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone typically involves the chlorination of 1-(3-pyridinyl)-1-propanone. One common method is the reaction of 1-(3-pyridinyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(3-pyridinyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to improved yields and purity of the final product. The use of automated systems also enhances safety and reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-pyridinyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-1-(3-pyridinyl)-1-propanol.
Oxidation: Formation of 2-chloro-1-(3-pyridinyl)-1-propanoic acid or other oxidized products.
Applications De Recherche Scientifique
2-Chloro-1-(3-pyridinyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloro group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Pyridinyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-pyridinyl)-1-propanone: Similar structure but with the chloro group on a different position of the pyridine ring, leading to different reactivity and biological activity.
2-Chloro-1-(4-pyridinyl)-1-propanone: Another isomer with the chloro group on the 4-position of the pyridine ring.
Uniqueness
2-Chloro-1-(3-pyridinyl)-1-propanone is unique due to the specific positioning of the chloro group on the 3-position of the pyridine ring. This positioning influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
106430-50-6 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
Clé InChI |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
SMILES canonique |
CC(C(=O)C1=CN=CC=C1)Cl |
Synonymes |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















